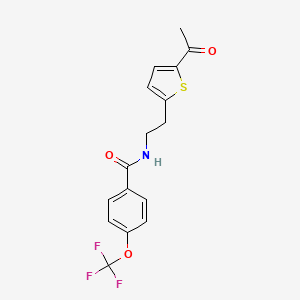

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO3S/c1-10(21)14-7-6-13(24-14)8-9-20-15(22)11-2-4-12(5-3-11)23-16(17,18)19/h2-7H,8-9H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTCQXRXFKNYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide, with the CAS number 2034339-66-5, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 357.3 g/mol. The structure features a trifluoromethoxy group, which is known to enhance lipophilicity and metabolic stability, alongside an acetylthiophene moiety that may contribute to its biological effects.

The biological activity of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide can be attributed to several potential mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It might interact with various receptors, altering their activity and leading to physiological changes.

- Antioxidant Activity : Compounds with similar structures have been noted for their antioxidant properties, which could play a role in cellular protection against oxidative stress.

Antidiabetic Properties

Recent studies have shown that compounds structurally related to N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is critical in the context of diabetes. For instance, derivatives of benzamide have demonstrated significant β-cell protection by inhibiting apoptotic pathways triggered by ER stressors like thapsigargin and tunicamycin .

| Compound | Maximal Activity (%) | EC50 (μM) |

|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 |

| 5a | 45 | 18.6 ± 4 |

This table illustrates the potency of related compounds in protecting β-cells from ER stress-induced death.

Antitumor Activity

Compounds similar to N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide have also been investigated for their antitumor properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Experimental Findings

- Case Study on β-cell Protection :

- Antioxidative Properties :

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds containing thiophene rings exhibit significant antioxidant activity. The incorporation of the acetylthiophene moiety in this compound may enhance its ability to scavenge free radicals, making it a candidate for further studies in oxidative stress-related conditions .

Antibacterial Activity

Studies have shown that thiophene derivatives possess notable antibacterial properties. The structure of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide may contribute to its efficacy against various bacterial strains, positioning it as a potential lead compound for antibiotic development .

Neuroprotective Effects

The compound's structural features suggest possible neuroprotective applications, particularly in conditions like Parkinson's disease. The presence of specific substituents may enhance its interaction with biological targets involved in neuroprotection, warranting further investigation into its pharmacological profile .

Materials Science

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide could be explored as a component in organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to its potential charge transport capabilities .

Polymer Chemistry

In polymer science, the compound can serve as a monomer or additive to improve the thermal and mechanical properties of polymers. Its incorporation into polymer matrices may enhance their performance in various applications, including coatings and adhesives .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Table 2: Electronic and Lipophilic Properties

| Compound | LogP* | Hydrogen Bond Acceptors | Key Functional Groups |

|---|---|---|---|

| Target Compound | ~3.5 | 3 (amide, acetyl, OCF₃) | Trifluoromethoxy, acetyl-thiophene |

| 4-(5-Formylthiophen-2-yl)-N-methylbenzamide | ~2.8 | 4 (amide, formyl) | Formyl-thiophene |

| Diflufenican | ~4.1 | 3 (amide, OCH₂CF₃) | Trifluoromethylphenoxy |

*Estimated using fragment-based methods.

Research Findings and Implications

- Synthetic Strategies : The target compound’s acetyl-thiophene moiety can be synthesized via analogous methods to , using α-halogenated ketones for S-alkylation .

- Binding Interactions : Molecular docking studies () suggest that the trifluoromethoxy group enhances hydrophobic enclosure in protein binding pockets, while the acetyl-thiophene may engage in π-stacking with aromatic residues .

- Biological Activity : Structural analogs like diflufenican () demonstrate potent herbicidal activity, implying that the target compound may exhibit similar efficacy with improved metabolic stability due to the trifluoromethoxy group .

Q & A

What are the key considerations for synthesizing N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide in a laboratory setting?

Basic

Synthesis of this compound requires careful hazard analysis and optimization of reaction conditions. A recommended approach involves coupling 5-acetylthiophen-2-ethylamine with 4-(trifluoromethoxy)benzoyl chloride in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under inert conditions. Key steps include:

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product.

- Safety : Conduct Ames testing for mutagenicity (as some benzamide derivatives show mutagenic potential) and use personal protective equipment (PPE) due to hazards associated with acyl chlorides and intermediates .

- Scale-up : Monitor exothermic reactions during scale-up and ensure proper ventilation for volatile byproducts (e.g., HCl gas) .

Which spectroscopic techniques are most effective for characterizing the structural integrity of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide?

Basic

A combination of techniques ensures accurate structural validation:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ethyl linkage between the thiophene and benzamide moieties. The trifluoromethoxy group (CF₃O) appears as a singlet in ¹⁹F NMR .

- Mass Spectrometry (ESI-MS) : Determines molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns to verify substituents .

- IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) .

How can researchers design experiments to assess the enzyme inhibitory activity of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide?

Advanced

To evaluate enzyme inhibition:

- Target Selection : Prioritize enzymes relevant to the compound’s scaffold (e.g., pyruvate:ferredoxin oxidoreductase [PFOR] in anaerobic organisms, as seen in nitazoxanide derivatives) .

- Assay Design : Use fluorometric or colorimetric assays to measure substrate conversion inhibition. For example, monitor NADH oxidation in PFOR assays .

- Control Experiments : Include positive controls (e.g., nitazoxanide) and negative controls (solvent-only) to validate results.

- Dose-Response Curves : Calculate IC₅₀ values using serial dilutions (e.g., 0.1–100 µM) .

What strategies are recommended for analyzing contradictory mutagenicity data in benzamide derivatives such as N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide?

Advanced

Conflicting mutagenicity results may arise from structural variations or assay conditions. To resolve discrepancies:

- Ames Test Optimization : Use standardized protocols (e.g., OECD 471) with Salmonella strains TA98 and TA100, both with and without metabolic activation (S9 mix) .

- Structural Analysis : Compare substituent effects; for example, trifluoromethoxy groups may reduce mutagenicity compared to nitro or chloro substituents .

- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., anomeric amides) to identify trends in mutagenicity thresholds .

How can molecular docking studies predict the binding affinity of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide to target enzymes?

Advanced

Computational methods like Glide XP docking (Schrödinger Suite) are effective for predicting binding modes:

- Protein Preparation : Optimize enzyme structures (e.g., PFOR) using OPLS4 force fields and assign protonation states at physiological pH .

- Ligand Parameterization : Assign partial charges to the compound’s electronegative groups (e.g., CF₃O, acetyl) using quantum mechanical calculations.

- Scoring Function : Utilize XP descriptors to evaluate hydrophobic enclosure, hydrogen bonding, and desolvation penalties. For example, the trifluoromethoxy group may enhance binding via hydrophobic interactions .

- Validation : Compare predicted poses with crystallographic data from related benzamide-enzyme complexes .

How does the trifluoromethoxy substituent influence the metabolic stability of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide compared to other benzamide derivatives?

Advanced

The CF₃O group improves metabolic stability through:

- Electron-Withdrawing Effects : Reduces oxidative metabolism by cytochrome P450 enzymes, as seen in similar trifluoromethoxy-containing drugs .

- Lipophilicity Enhancement : LogP values increase, promoting membrane permeability and bioavailability. Validate via in vitro microsomal assays (e.g., human liver microsomes) .

- Comparative Studies : Contrast with methoxy or chloro analogs using LC-MS/MS to quantify metabolic half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.